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Professionals
This technical guide provides a comprehensive overview of the molecular structure of

pegunigalsidase-alfa, a novel enzyme replacement therapy for Fabry disease. The document

details the protein structure, post-translational modifications, and the innovative pegylation

technology utilized in its design. Furthermore, it outlines the key experimental methodologies

for its characterization and the underlying molecular mechanisms of its therapeutic action.

Introduction to Pegunigalsidase-Alfa
Pegunigalsidase-alfa, marketed as Elfabrio®, is a recombinant human α-galactosidase A (α-

Gal A) enzyme developed for the long-term treatment of Fabry disease.[1] This rare, X-linked

genetic disorder arises from a deficiency in α-Gal A, leading to the progressive lysosomal

accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.

[2][3][4] Pegunigalsidase-alfa is designed to replace the deficient enzyme, thereby reducing

Gb3 accumulation and mitigating the multi-systemic pathology of the disease.[2]

A key feature of pegunigalsidase-alfa is its production in a plant cell-based expression

system, ProCellEx®, and its subsequent chemical modification through pegylation.[2][5] This

modification enhances the enzyme's stability and significantly prolongs its plasma half-life

compared to other enzyme replacement therapies.[6]
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Molecular Structure
The molecular architecture of pegunigalsidase-alfa is a sophisticated combination of a

recombinant human enzyme, plant-derived glycosylation, and a strategic pegylation strategy.

Protein Backbone
The protein component of pegunigalsidase-alfa is a recombinant form of human α-

galactosidase A. Each subunit consists of 405 amino acids. Of these, 398 are identical to the

native human α-Gal A.[7] An additional glycine residue is present at the N-terminus, a remnant

from the signal peptide cleavage.[7] A six-amino-acid sequence (SEKDEL) has been added to

the C-terminus to function as an endoplasmic reticulum retrieval signal.[7]

Pegylation
Pegunigalsidase-alfa undergoes a specific chemical modification process involving

polyethylene glycol (PEG). The enzyme is formulated as a homodimer where the two subunits

are covalently cross-linked by 2 kDa PEG moieties.[7] Additionally, further 2 kDa PEG

molecules are attached to surface lysine residues.[8] This extensive pegylation results in a total

molecular weight of approximately 116 kDa for the cross-linked dimer.[7] The pegylation serves

to increase the enzyme's hydrodynamic size, which in turn extends its circulatory half-life and

enhances its stability.[6]

Glycosylation
Pegunigalsidase-alfa is produced in genetically modified tobacco plant cells (Nicotiana

tabacum) using the ProCellEx® platform.[2][5] This results in a distinct glycosylation profile

compared to mammalian cell-produced enzymes. The plant-derived glycosylation is generally

less complex and notably lacks mannose-6-phosphate (M6P) moieties.[7][8] The absence of

M6P suggests a cellular uptake mechanism that is independent of the M6P receptor, which is

the primary route for other enzyme replacement therapies.[7]

Quantitative Data Summary
The following table summarizes the key quantitative parameters of pegunigalsidase-alfa.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pegunigalsidase-alfa
https://pubchem.ncbi.nlm.nih.gov/compound/Pegunigalsidase-alfa
https://pubchem.ncbi.nlm.nih.gov/compound/Pegunigalsidase-alfa
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pegunigalsidase-alfa
https://pmc.ncbi.nlm.nih.gov/articles/PMC11045972/
https://pubchem.ncbi.nlm.nih.gov/compound/Pegunigalsidase-alfa
https://www.researchgate.net/publication/384764904_A_phase_III_open-label_clinical_trial_evaluating_pegunigalsidase_alfa_administered_every_4_weeks_in_adults_with_Fabry_disease_previously_treated_with_other_enzyme_replacement_therapies
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8465525/
https://protalix.com/procellex-platform
https://pubchem.ncbi.nlm.nih.gov/compound/Pegunigalsidase-alfa
https://pmc.ncbi.nlm.nih.gov/articles/PMC11045972/
https://pubchem.ncbi.nlm.nih.gov/compound/Pegunigalsidase-alfa
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Molecular Weight ~116 kDa [7]

Protein Subunit Composition 405 amino acids [7]

PEG Moiety Size 2 kDa [7][8]

Specific Activity 35-62 U/mg [7]

Plasma Half-life 53-121 hours [9]

Experimental Protocols
The characterization of pegunigalsidase-alfa involves a suite of analytical techniques to

ensure its structural integrity, purity, and activity. Below are detailed methodologies for key

experiments.

Peptide Mapping by LC-MS/MS
Purpose: To verify the amino acid sequence and identify any post-translational modifications.

Methodology:

Sample Preparation:

Denaturation and Reduction: The protein is denatured using agents like urea or guanidine

hydrochloride, followed by the reduction of disulfide bonds with dithiothreitol (DTT).

Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent the reformation

of disulfide bonds.

Enzymatic Digestion: The protein is digested with a sequence-specific protease, typically

trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The enzyme-

to-protein ratio and digestion time are optimized for complete digestion.

LC-MS/MS Analysis:
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Chromatographic Separation: The resulting peptide mixture is separated using reverse-

phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient

of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with a

modifier (e.g., formic acid) is used to elute the peptides.

Mass Spectrometry: The eluted peptides are introduced into a high-resolution mass

spectrometer. A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z)

of the intact peptides.

Tandem Mass Spectrometry (MS/MS): Selected precursor ions from the MS1 scan are

fragmented, and the resulting fragment ions are analyzed in an MS2 scan to determine the

amino acid sequence of the peptide.

Data Analysis: The acquired MS/MS spectra are searched against a theoretical digest of the

known pegunigalsidase-alfa amino acid sequence using specialized software to confirm

peptide identity and identify any modifications.[10][11][12][13][14]

N-Glycan Analysis by HILIC-FLR-MS
Purpose: To characterize the structure and composition of the N-linked glycans.

Methodology:

Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-

N-Glycosidase F (PNGase F).

Fluorescent Labeling: The released glycans are labeled with a fluorescent tag, such as 2-

aminobenzamide (2-AB), to enhance detection sensitivity.

HILIC Separation: The labeled glycans are separated by Hydrophilic Interaction Liquid

Chromatography (HILIC). This technique separates glycans based on their hydrophilicity,

which is influenced by their size, charge, and linkage isomerism.

Detection:

Fluorescence Detection (FLD): The eluted glycans are detected by a fluorescence

detector, providing a quantitative profile of the glycan population.
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Mass Spectrometry (MS): The HILIC system is coupled to a mass spectrometer to

determine the mass of the individual glycan structures, allowing for the determination of

their monosaccharide composition.

Data Analysis: The retention times from the HILIC-FLD chromatogram and the mass data

from the MS are used to identify and quantify the different glycan structures present on

pegunigalsidase-alfa.[15][16][17]

Enzyme Activity Assay
Purpose: To determine the specific activity of pegunigalsidase-alfa.

Methodology:

Substrate: The synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) is

commonly used.

Reaction: The enzyme is incubated with the substrate in an appropriate buffer at a controlled

temperature (e.g., 37°C) and pH.

Detection: The enzymatic hydrolysis of pNP-α-Gal releases p-nitrophenol, which has a

distinct absorbance at a specific wavelength (e.g., 405 nm). The rate of increase in

absorbance is monitored spectrophotometrically.

Calculation: The specific activity is calculated based on the rate of substrate conversion and

the protein concentration of the enzyme solution. One unit of enzyme activity is typically

defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute

under the specified conditions.[18][19][20]

Size Exclusion Chromatography with Multi-Angle Light
Scattering (SEC-MALS)
Purpose: To determine the absolute molar mass and assess the aggregation state of the

pegunigalsidase-alfa dimer.

Methodology:
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Chromatographic Separation: The sample is injected into a size-exclusion chromatography

(SEC) system, which separates molecules based on their hydrodynamic radius.

Detection: The eluent from the SEC column passes through a series of detectors:

UV Detector: Measures the protein concentration.

Multi-Angle Light Scattering (MALS) Detector: Measures the intensity of light scattered by

the molecules at multiple angles.

Refractive Index (RI) Detector: Measures the change in refractive index, which is also

proportional to the concentration.

Data Analysis: The data from the MALS and concentration detectors are combined to

calculate the absolute molar mass of the eluting species at each point in the chromatogram.

This allows for the accurate determination of the molecular weight of the pegunigalsidase-
alfa dimer and the quantification of any aggregates or fragments.[21][22][23][24][25]

Circular Dichroism (CD) Spectroscopy
Purpose: To assess the secondary structure of the protein component of pegunigalsidase-
alfa.

Methodology:

Sample Preparation: A purified sample of pegunigalsidase-alfa is prepared in a CD-

compatible buffer (i.e., one with low absorbance in the far-UV region).

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

The instrument measures the differential absorption of left and right circularly polarized light.

Data Analysis: The resulting CD spectrum is analyzed using deconvolution algorithms to

estimate the percentage of different secondary structural elements, such as α-helix, β-sheet,

and random coil. This provides information on the overall folding of the protein.[26][27][28]

[29][30]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://www.wyatt.com/files/literature/white-papers/WP1615-SEC-MALS-for-absolute-biophysical-characterization.pdf
https://pubmed.ncbi.nlm.nih.gov/31282880/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/WP_1618_Enhanced_SEC_MALS_analysis_of_biotherapeutics_with_X_Bridge_columns_60fbd21ff5.pdf
https://static1.squarespace.com/static/619d5eb1a4fab54510d7f9fb/t/65b2b388f66b694a5e213d27/1706210184206/SEC-MALS-JOVE-2019.pdf
https://cmi.hms.harvard.edu/sites/g/files/omnuum4016/files/2025-03/CMI%20SEC-MALS%20Getting%20Started%20Guide.pdf
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://www.benchchem.com/product/b10832616?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728378/
https://pubmed.ncbi.nlm.nih.gov/17406547/
https://scispace.com/pdf/beginners-guide-to-circular-dichroism-1jtjseqpjc.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02898g
https://einsteinmed.edu/uploadedFiles/casadevall/13_Janda_Casadevall_10.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of Fabry Disease Pathophysiology

Genetic Defect Enzyme Deficiency Lysosomal Dysfunction

Cellular Pathophysiology Organ Damage

GLA Gene Mutation Deficient α-Galactosidase ALeads to Gb3 & Lyso-Gb3
Accumulation

Causes Lysosomal Stress

Impaired Autophagy

Inflammation

Oxidative Stress

Apoptosis

Kidney Dysfunction

Cardiomyopathy

Neuropathic Pain & Stroke

Click to download full resolution via product page

Caption: Pathophysiological cascade in Fabry disease.

Pegunigalsidase-Alfa Mechanism of Action
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Caption: Mechanism of action of pegunigalsidase-alfa.

ProCellEx® Production Workflow
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Caption: ProCellEx® production workflow for pegunigalsidase-alfa.
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Conclusion
Pegunigalsidase-alfa represents a significant advancement in the treatment of Fabry disease,

owing to its unique molecular design. The combination of a recombinant human α-

galactosidase A produced in a plant cell system with a strategic pegylation approach results in

a highly stable and long-acting enzyme. The comprehensive analytical characterization detailed

in this guide underscores the robust quality control measures in place to ensure the

consistency and efficacy of this therapeutic protein. This in-depth understanding of its

molecular structure is crucial for researchers and clinicians working to advance the

management of Fabry disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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